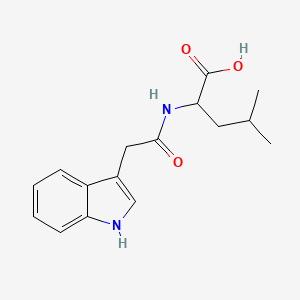

Indole-3-acetyl-L-leucine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H20N2O3 |

|---|---|

Molecular Weight |

288.34 g/mol |

IUPAC Name |

2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C16H20N2O3/c1-10(2)7-14(16(20)21)18-15(19)8-11-9-17-13-6-4-3-5-12(11)13/h3-6,9-10,14,17H,7-8H2,1-2H3,(H,18,19)(H,20,21) |

InChI Key |

HCZNPUHZYPPINM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Occurrence, Distribution, and Dynamic Regulation of Indole 3 Acetyl L Leucine

Endogenous Levels and Spatial Distribution in Model Plant Species

The presence and concentration of Indole-3-acetyl-L-leucine vary significantly among different plant species and within different tissues of a single plant.

Observations in Arabidopsis thaliana

In the model plant Arabidopsis thaliana, this compound has been detected as an endogenous auxin conjugate. frontiersin.orgnih.gov It exists alongside other amide-linked conjugates such as those formed with alanine (B10760859), aspartic acid, and glutamic acid. frontiersin.orgnih.gov In Arabidopsis, amide conjugates can constitute a significant portion, from 78% to 90%, of the total IAA pool. frontiersin.orgnih.gov IAA-Leu is considered a temporal storage form of auxin, which can be broken down to release free IAA by specific hydrolase enzymes. biorxiv.org The formation of these conjugates by GH3 enzymes is a critical pathway for inactivating excess IAA and maintaining hormonal balance. biorxiv.orgwur.nl Studies have shown that the distribution of auxin metabolites, including IAA-Leu, differs between the roots and shoots of Arabidopsis seedlings. researchgate.net

Comparative Analysis Across Angiosperm Plants (e.g., Pea, Wheat, Maize, Poplar)

Quantitative studies reveal significant diversity in auxin metabolite profiles across different angiosperm species. researchgate.net While IAA-Leu is present in various plants, its relative abundance and the dominance of different conjugation pathways vary.

Pea (Pisum sativum): In pea seedlings, a quantitative analysis of auxin metabolites in roots, shoots, and cotyledons detected IAA-Leu. researchgate.net Unlike Arabidopsis, where oxidized auxin forms are dominant, pea tissues show a higher proportion of non-oxidized IAA conjugates, including IAA-Leu. researchgate.net Earlier studies on pea cuttings also monitored levels of IAA and its conjugate with aspartic acid during root formation, highlighting the importance of conjugation in managing auxin levels. researchgate.net

Wheat (Triticum aestivum): In wheat, a monocotyledonous plant, the profile of auxin metabolites differs from the dicot Arabidopsis. researchgate.net While amide conjugates like IAA-Leu are present, monocots generally favor the formation of ester-linked IAA conjugates. frontiersin.orgnih.gov Analysis of wheat seedlings showed the presence of IAA-Leu in both root and shoot tissues. researchgate.net

Maize (Zea mays): Similar to wheat, maize primarily utilizes ester-linked conjugates as the main storage form of IAA, especially in seeds. frontiersin.orgnih.gov However, amide conjugates including IAA-Leu are also part of its metabolic profile. researchgate.net Quantitative data from maize seedlings confirms the presence of IAA-Leu in roots and shoots. researchgate.net

Poplar (Populus sp.): Studies on adventitious root formation in poplar cuttings have identified and measured various auxin forms, including IAA-Leu. frontiersin.org This indicates its role in the hormonal regulation of vegetative propagation in woody perennials.

The following table presents data on the endogenous levels of this compound in different tissues of Arabidopsis, pea, maize, and wheat at an early growth stage.

Endogenous Levels of this compound (pmol/g FW)

| Plant Species | Root | Shoot | Cotyledon |

|---|---|---|---|

| Arabidopsis thaliana | 0.43 | 0.31 | 1.51 |

| Pisum sativum (Pea) | 0.14 | 0.11 | 0.24 |

| Zea mays (Maize) | 0.15 | 0.08 | Not Analyzed |

| Triticum aestivum (Wheat) | 0.03 | 0.02 | Not Analyzed |

Temporal Dynamics During Plant Development

The levels of this compound and other auxin conjugates are not static; they change dynamically throughout the plant's life cycle, reflecting the varying requirements for active auxin during different developmental stages. frontiersin.orgresearchgate.net

In a study tracking auxin metabolites during early seedling development in Arabidopsis, pea, maize, and wheat, researchers observed distinct dynamic changes. researchgate.net The study compared metabolite levels at three different growth stages, revealing that the distribution and concentration of IAA-Leu and related compounds shift as the seedling grows. For instance, in Arabidopsis, the relative abundance of different auxin metabolites in roots and shoots changes significantly between growth stage 1.0 and 1.2. researchgate.net This temporal regulation is crucial for processes like the transition from cell proliferation to cell expansion, which underpins organ growth. bohrium.com The hydrolysis of stored conjugates like IAA-Leu provides a mechanism for releasing active auxin to drive developmental events such as root hair development or adventitious root formation. portlandpress.comfrontiersin.org

Influence of Environmental and Developmental Cues on Accumulation

The biosynthesis and accumulation of this compound are influenced by a variety of internal developmental signals and external environmental factors. frontiersin.orgmdpi.com These cues can trigger changes in the expression of genes involved in auxin synthesis, transport, and conjugation, thereby altering the balance between free IAA and its conjugated forms.

Developmental cues such as organogenesis inherently require tight control over auxin levels. For example, during adventitious root formation in pea and poplar, the conjugation of IAA is a critical process for maintaining auxin homeostasis in the root-forming tissues. researchgate.netfrontiersin.org

Environmental stresses also significantly impact auxin metabolism. mdpi.com Factors such as:

Nutrient Availability: Iron deficiency has been shown to modulate the accumulation of related compounds through specific transcription factors. frontiersin.org

Pathogen Infection: Plant defense responses often involve changes in hormone signaling. Pathogen infection can influence transcription factors that regulate pathways related to auxin and its derivatives. frontiersin.org

Light and Temperature: Both light quality and temperature can alter the biosynthesis of secondary metabolites, including hormone conjugates, as part of the plant's adaptive response. frontiersin.orgmdpi.com

Drought and Salinity: Water scarcity and high salt levels are known to induce the accumulation of various protective secondary metabolites, a response that is often intertwined with changes in hormone pathways, including auxin conjugation. mdpi.com

These responses indicate that the regulation of IAA-Leu levels is an integral part of the plant's ability to adapt its growth and development to changing environmental conditions. frontiersin.orgmdpi.com

Biosynthetic Pathways and Enzymatic Mechanisms of Indole 3 Acetyl L Leucine Formation

Precursor Role of Indole-3-acetic Acid (IAA) and L-leucine

The synthesis of Indole-3-acetyl-L-leucine is a direct result of the conjugation of two precursor molecules: indole-3-acetic acid (IAA) and L-leucine. nih.gov IAA is the most abundant and physiologically significant auxin in plants, controlling a vast array of developmental processes. nih.gov The concentration of free IAA is tightly regulated through biosynthesis, transport, degradation, and conjugation. nih.govnih.gov

Conjugation of IAA to amino acids, such as L-leucine, is a primary mechanism for IAA inactivation and storage. encyclopedia.pubresearchgate.net This process creates a pool of inactive auxin that can be rapidly converted back to free IAA when needed. encyclopedia.pubnih.gov this compound, along with other IAA-amino acid conjugates like IAA-alanine and IAA-phenylalanine, is considered a reversible storage form, as it can be hydrolyzed to release free IAA. encyclopedia.pubnih.gov The formation of these conjugates is therefore crucial for maintaining auxin homeostasis.

Role of Amide Synthases in Conjugation

The formation of the amide bond between the carboxyl group of IAA and the amino group of L-leucine is catalyzed by a specific class of enzymes known as amide synthases. researchgate.net This enzymatic reaction is a critical control point in the regulation of auxin activity.

The GRETCHEN HAGEN 3 (GH3) family of enzymes are acyl acid amido synthetases that play a pivotal role in the conjugation of IAA to amino acids. nih.govnih.gov These enzymes facilitate the formation of amide-linked IAA conjugates, a key pathway for IAA inactivation. encyclopedia.pubnih.gov The GH3 gene family is widely distributed across the plant kingdom. encyclopedia.pubnih.gov

The general mechanism for GH3-mediated conjugation involves a two-step "Bi Uni Uni Bi Ping Pong" reaction. encyclopedia.pubnih.gov The process begins with the binding of IAA and ATP to the enzyme, forming an adenylated IAA intermediate (IAA-AMP) and releasing pyrophosphate. encyclopedia.pub Subsequently, an amino acid, such as L-leucine, binds to the enzyme-intermediate complex, leading to the formation of the IAA-amino acid conjugate and the release of AMP. encyclopedia.pub

Table 1: Overview of GH3 Enzyme Activity

| Feature | Description |

|---|---|

| Enzyme Class | Acyl acid amido synthetases |

| Function | Catalyzes the conjugation of IAA with amino acids |

| Mechanism | "Bi Uni Uni Bi Ping Pong" |

| Intermediate | Adenylated IAA (IAA-AMP) |

| Products | IAA-amino acid conjugate, AMP, Pyrophosphate |

Within the GH3 family, specific isoforms exhibit preferences for different amino acid substrates. In Arabidopsis thaliana, the GH3 family is divided into three groups based on sequence homology and substrate specificity. encyclopedia.pubnih.gov Group II GH3 enzymes function as IAA-amido synthetases. encyclopedia.pubnih.gov

Research has identified several Group II GH3 isoforms in Arabidopsis that are involved in the synthesis of IAA-amino acid conjugates, including this compound. encyclopedia.pubresearchgate.net These include GH3.3, which is known to catalyze the synthesis of various IAA-amino acid conjugates to manage excess auxin. uniprot.org While many GH3 enzymes can conjugate a range of amino acids to IAA, specific isoforms may have a predominant role in the synthesis of particular conjugates under different physiological conditions. For example, AtGH3.6 has been shown to conjugate PAA, a related auxin, with various amino acids, including leucine (B10760876). biorxiv.org

Tryptophan-Dependent Biosynthetic Routes of IAA Precursor in Microorganisms

While the final conjugation step to form this compound occurs in plants, the precursor IAA can be synthesized by various microorganisms, particularly those associated with the plant rhizosphere. nih.govoup.com Microbial IAA production is predominantly tryptophan-dependent, meaning that the amino acid L-tryptophan serves as the primary precursor. nih.govresearchgate.net Several pathways have been identified in bacteria for the conversion of tryptophan to IAA. nih.gov

The indole-3-pyruvic acid (IPyA) pathway is considered a major route for IAA biosynthesis in both plants and a wide range of bacteria, including beneficial and phytopathogenic species. oup.commdpi.com This pathway involves a series of enzymatic steps:

Transamination: Tryptophan is converted to indole-3-pyruvic acid (IPyA) by a tryptophan aminotransferase. oup.compnas.org

Decarboxylation: IPyA is then decarboxylated to form indole-3-acetaldehyde (IAAld) by the enzyme indole-3-pyruvate decarboxylase (IPDC). oup.comrsc.org This is often the rate-limiting step in the pathway. mdpi.com

Oxidation: Finally, IAAld is oxidized to produce indole-3-acetic acid (IAA). oup.comtandfonline.com

The IPyA pathway is highly conserved among many bacterial species, and the key gene, ipdC, has been identified and characterized in various bacteria. oup.comfrontiersin.org

The indole-3-acetamide (B105759) (IAM) pathway is another well-characterized route for IAA synthesis in bacteria, particularly in phytopathogens like Agrobacterium tumefaciens and Pseudomonas syringae. oup.comnih.gov This pathway consists of two primary enzymatic reactions:

Monooxygenation: Tryptophan is first converted to indole-3-acetamide (IAM) by the enzyme tryptophan-2-monooxygenase, encoded by the iaaM gene. oup.comresearchgate.net

Hydrolysis: IAM is then hydrolyzed to form IAA and ammonia (B1221849) by an IAM hydrolase, encoded by the iaaH gene. oup.comresearchgate.net

The IAM pathway is generally associated with lower levels of IAA production compared to the IPyA pathway. researchgate.net

Table 2: Key Enzymes in Microbial Tryptophan-Dependent IAA Biosynthesis

| Pathway | Step | Enzyme | Gene |

|---|---|---|---|

| IPyA Pathway | Tryptophan → IPyA | Tryptophan aminotransferase | taa / tar |

| IPyA → IAAld | Indole-3-pyruvate decarboxylase | ipdC | |

| IAAld → IAA | Aldehyde dehydrogenase | iad | |

| IAM Pathway | Tryptophan → IAM | Tryptophan-2-monooxygenase | iaaM |

| IAM → IAA | IAM hydrolase | iaaH |

Indole-3-acetonitrile (B3204565) (IAN) Pathway

The indole-3-acetonitrile (IAN) pathway represents one of the routes for tryptophan-dependent IAA biosynthesis. nih.govresearchgate.net In this pathway, tryptophan is first converted to indole-3-acetaldoxime (IAOx). nih.govwur.nl This initial step is catalyzed by cytochrome P450 monooxygenases, specifically CYP79B2 and CYP79B3 in Arabidopsis thaliana. nih.govwur.nl

Subsequently, IAOx is dehydrated to form indole-3-acetonitrile (IAN). nih.gov The enzyme CYP71A13 is responsible for this conversion. nih.gov In the final step, IAN is converted to IAA. This can occur through the action of a nitrilase enzyme. nih.govresearchgate.net Some studies suggest that this pathway, particularly the involvement of IAOx, might be specific to certain plant families like Brassicaceae. mdpi.compnas.org

Biochemical evidence for this pathway includes feeding experiments with labeled IAOx in Arabidopsis, which resulted in the efficient incorporation of the label into IAN and subsequently IAA. pnas.org

Key Enzymes in the Indole-3-acetonitrile Pathway

| Enzyme | Function | Gene/Protein Family |

|---|---|---|

| Cytochrome P450 monooxygenases (CYP79B2/B3) | Converts Tryptophan to Indole-3-acetaldoxime (IAOx) | Cytochrome P450 |

| Indoleacetaldoxime dehydratase (CYP71A13) | Converts Indole-3-acetaldoxime (IAOx) to Indole-3-acetonitrile (IAN) | Cytochrome P450 |

Tryptamine (B22526) (TAM) Pathway

The tryptamine (TAM) pathway is another significant route for IAA biosynthesis from tryptophan. doraagri.comoup.com The first committed step in this pathway is the decarboxylation of tryptophan to produce tryptamine (TAM), a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC). doraagri.com

The subsequent steps in the conversion of tryptamine to IAA are still being fully elucidated and may vary between plant species. doraagri.com One proposed route involves the conversion of tryptamine to N-hydroxytryptamine, catalyzed by YUCCA (YUC) flavin monooxygenases. researchgate.net However, some research has not detected N-hydroxytryptamine as an intermediate, suggesting alternative routes may exist. nih.gov Another proposed sequence involves the conversion of tryptamine to indole-3-acetaldehyde (IAAld), which is then oxidized to IAA. nih.gov In pea roots, the pathway has been suggested to proceed from tryptophan to tryptamine, then to IAAld, and finally to IAA. nih.gov

Key Intermediates and Enzymes in the Tryptamine Pathway

| Intermediate | Preceding Compound | Enzyme |

|---|---|---|

| Tryptamine (TAM) | Tryptophan | Tryptophan decarboxylase (TDC) |

| N-hydroxytryptamine (potential intermediate) | Tryptamine | YUCCA flavin monooxygenases |

| Indole-3-acetaldehyde (IAAld) | Tryptamine | Amine oxidase (proposed) |

Tryptophan Side-Chain Oxidase Pathway

The tryptophan side-chain oxidase pathway is a more direct route for IAA biosynthesis that has been identified in some bacteria. researchgate.nettandfonline.com In this pathway, tryptophan is directly converted to indole-3-acetaldehyde (IAAld) by the enzyme tryptophan side-chain oxidase. tandfonline.complos.org Subsequently, IAAld is oxidized to form indole-3-acetic acid (IAA) by an aldehyde dehydrogenase. plos.org This pathway bypasses several of the intermediate steps found in the other tryptophan-dependent pathways. tandfonline.com

Final Conjugation to Form this compound

Regardless of the specific biosynthetic pathway that leads to the formation of indole-3-acetic acid (IAA), the final step in the creation of this compound is the conjugation of IAA to the amino acid L-leucine. This process is a key mechanism for regulating the levels of free, active auxin in plant tissues. nih.govfrontiersin.org

Catabolism and Metabolic Fate of Indole 3 Acetyl L Leucine

Enzymatic Hydrolysis and Auxin Release

The hydrolysis of IAA-amino acid conjugates like IAA-Leu is a key mechanism for releasing the active hormone IAA within plant tissues. nih.gov This process is catalyzed by a specific family of enzymes, ensuring that the stored auxin can be made available when and where it is needed to modulate physiological responses such as root growth. researchgate.net The bioactivity of many IAA conjugates is directly dependent on their hydrolysis to free IAA. researchgate.netconicet.gov.ar

The enzymes responsible for cleaving the amide bond in IAA-amino acid conjugates are known as amido hydrolases. mdpi.com In the model plant Arabidopsis thaliana, a family of these enzymes has been identified and extensively characterized, including IAA-LEUCINE RESISTANT 1 (ILR1), ILR1-LIKE 1 (ILL1), ILR1-LIKE 2 (ILL2), and IAA-ALANINE RESISTANT 3 (IAR3/ILL4). nih.govnih.govresearchgate.net

ILR1 was initially identified through a genetic screen for mutants that were resistant to the root-growth-inhibiting effects of exogenously applied IAA-Leu, indicating its role as an IAA-Leu amidohydrolase. nih.gov The Arabidopsis ILR1-like (ILL) family is composed of seven members, including the functional enzymes ILR1, ILL1, ILL2, ILL3, IAR3, and ILL6. nih.gov These hydrolases exhibit overlapping but distinct substrate specificities. For instance, purified IAR3 enzyme effectively hydrolyzes IAA-Alanine (IAA-Ala) in vitro, while ILR1 is more selective for IAA-Leu and IAA-Phenylalanine (IAA-Phe). nih.govresearchgate.net

Kinetic studies have been performed to quantify the efficiency of these enzymes on various substrates. The results suggest that their activity is physiologically relevant for controlling auxin homeostasis. researchgate.net For example, GST-ILR1 and GST-ILL2 show significant hydrolytic activity on both IAA-Ala and IAA-Leu. researchgate.net The expression patterns of these hydrolase genes in areas of active auxin synthesis and metabolism, such as root tips and meristems, further support their role in releasing free IAA from conjugates in vivo. nih.gov Experiments have confirmed that in the plant, ILR1/ILL enzymes are responsible for converting IAA-amino acid conjugates back into free, active IAA. nih.govnih.gov

Table 1: Kinetic Parameters of Select Arabidopsis Amidohydrolases This table displays the kinetic properties of Glutathione S-transferase (GST)-fused Arabidopsis amido hydrolases with IAA-Alanine and IAA-Leucine as substrates. The Michaelis constant (Kₘ) indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). The catalytic efficiency is represented by k꜀ₐₜ/Kₘ. Data sourced from LeClere et al. (2002). researchgate.net

| Enzyme | Substrate | Kₘ (μM) | Vₘₐₓ (nmol/min/mg) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

| GST-ILR1 | IAA-Ala | 14 ± 6 | 14 ± 1 | 0.017 | 1,200 |

| IAA-Leu | 15 ± 5 | 58 ± 3 | 0.070 | 4,700 | |

| GST-IAR3 | IAA-Ala | 90 ± 21 | 20 ± 1 | 0.024 | 270 |

| IAA-Leu | — | <0.1 | <0.00012 | — | |

| GST-ILL2 | IAA-Ala | 52 ± 5 | 1700 ± 38 | 2.1 | 40,000 |

| IAA-Leu | 126 ± 30 | 220 ± 29 | 0.27 | 1,200 |

Oxidative Degradation Pathways

In addition to hydrolysis, IAA-Leu is a substrate in an oxidative pathway that leads to its irreversible inactivation. frontiersin.orgnih.gov This process is a crucial part of auxin catabolism, preventing the excessive accumulation of the active hormone. mdpi.com This pathway involves the oxidation of the indole (B1671886) ring of the IAA conjugate, followed by further metabolic steps. frontiersin.orgnih.gov

A key step in the oxidative degradation of IAA-Leu is its conversion to 2-oxindole-3-acetyl-L-leucine (oxIAA-Leu). frontiersin.orgnih.gov This metabolite, along with 2-oxindole-3-acetyl-L-phenylalanine (oxIAA-Phe), was recently identified as a naturally occurring auxin catabolite in plants. frontiersin.orgnih.govresearchgate.net The formation of oxIAA-Leu represents a move towards irreversible inactivation, as the oxidized indole ring renders the molecule biologically inactive as an auxin. frontiersin.orgnih.gov The presence of oxIAA-amino acid conjugates varies significantly among different plant species; for example, they are major metabolites in pea, whereas the oxidized and glucosylated form of free IAA (oxIAA-glc) is more dominant in Arabidopsis. frontiersin.orgnih.gov

The oxidation of IAA conjugates is catalyzed by a class of enzymes known as DIOXYGENASE FOR AUXIN OXIDATION (DAO). frontiersin.orgoup.com These are 2-oxoglutarate- and Fe(II)-dependent dioxygenases. oup.comnih.gov Initially, DAO enzymes were thought to primarily oxidize free IAA. nih.gov However, recent studies have revealed that DAO1 in Arabidopsis preferentially oxidizes IAA-amino acid conjugates, such as IAA-Aspartate (IAA-Asp) and IAA-Glutamate (IAA-Glu), into their corresponding oxIAA forms. frontiersin.orgnih.govnih.gov The enzymatic conversion of IAA-Asp and IAA-Glu to their oxidized forms by DAO1 is significantly more efficient than the oxidation of free IAA. researchgate.net This finding provides direct evidence for the role of DAO enzymes in the oxidation of the conjugated forms of auxin, including, by extension, IAA-Leu. nih.govresearchgate.net This enzymatic step is critical for channeling auxin conjugates towards permanent degradation. nih.gov

Following the formation of oxIAA-Leu, the molecule can undergo further metabolism. frontiersin.orgnih.govmdpi.com Research in Arabidopsis has shown that oxidized conjugates like oxIAA-Asp and oxIAA-Glu are substrates for the same ILR1/ILL family of amido hydrolases that cleave non-oxidized conjugates. frontiersin.orgnih.govnih.gov The hydrolysis of oxIAA-amino acid conjugates by ILR1 releases the inactive catabolite 2-oxindole-3-acetic acid (oxIAA). nih.govnih.gov This inactive oxIAA may then be further modified, for example, through oxidation to 3-hydroxy-oxIAA or conjugation to glucose to form oxIAA-glc. frontiersin.orgnih.govpnas.org This final hydrolysis step completes the degradation process initiated by the DAO-mediated oxidation. nih.gov

Integration into Broader Auxin Inactivation Mechanisms

The catabolism of this compound is an integral component of the broader strategies plants use to maintain auxin homeostasis. nih.govoup.com Historically, the conjugation of IAA to amino acids and the oxidation of free IAA were viewed as separate, parallel pathways for auxin inactivation. frontiersin.orgnih.gov However, a more integrated model has now been proposed, which unifies these processes into a single, primary inactivation pathway. frontiersin.orgnih.gov

This integrated pathway, often termed the GH3-ILR1-DAO pathway, posits that free IAA is first conjugated to amino acids like leucine (B10760876), aspartate, and glutamate (B1630785) by GRETCHEN HAGEN 3 (GH3) amido synthetases. nih.govmdpi.com These conjugates, including IAA-Leu, can then either be hydrolyzed back to free IAA by ILR1/ILL hydrolases, acting as a ready-use storage pool, or they can be targeted for irreversible degradation. nih.govnih.gov The degradation route involves the oxidation of the IAA-amino acid conjugate by DAO enzymes to form oxIAA-amino acid conjugates, such as oxIAA-Leu. frontiersin.orgnih.gov These oxidized conjugates are then hydrolyzed by ILR1/ILL enzymes to release the inactive catabolite oxIAA. nih.gov This consolidated pathway is now considered the main route for the oxidative inactivation of auxin in Arabidopsis, highlighting that some conjugates are primarily intermediates for degradation rather than long-term storage forms. frontiersin.orgnih.govoup.com

Analytical Methodologies for Indole 3 Acetyl L Leucine Research

Advanced Chromatographic Techniques for Quantitative Analysis

Chromatography, coupled with mass spectrometry, forms the cornerstone of modern analytical strategies for IAA-Leu. These methods offer the high selectivity and sensitivity needed to distinguish and quantify this specific conjugate among a host of structurally similar compounds.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantitative analysis of Indole-3-acetyl-L-leucine and other auxin metabolites. nih.govresearchgate.net This method involves the separation of compounds by liquid chromatography followed by their detection using tandem mass spectrometry, which provides two levels of mass analysis for enhanced specificity. nih.gov For the analysis of IAA amino acid conjugates, electrospray ionization (ESI) is commonly employed, often in the positive ion mode, which allows for the sensitive detection of these molecules. oup.commdpi.com

The LC-MS/MS approach enables the direct measurement of individual conjugates from minimally purified plant extracts. nih.gov The use of multiple reaction monitoring (MRM) scans, where specific precursor-to-product ion transitions are monitored, ensures high selectivity and reduces chemical noise, which is crucial when analyzing complex samples. frontiersin.org This technique has been successfully applied to quantify a range of IAA amides, including IAA-Leu, in various plant species like Arabidopsis thaliana and Helleborus niger. researchgate.netoup.com The development of LC-MS/MS methods has been pivotal in identifying and quantifying previously unknown conjugates like IAA-Leu. nih.govresearchgate.net

Gas chromatography-mass spectrometry (GC/MS) has historically been a key technique in the study of plant hormones. While it is highly effective, its application to non-volatile compounds like IAA-Leu requires a chemical derivatization step to increase their volatility and thermal stability. mdpi.com A general GC/MS-based screening was instrumental in the initial discovery of N-(indole-3-acetyl)-L-leucine in vegetative tissues of Arabidopsis. nih.govresearchgate.netresearchgate.net

Although direct GC/MS measurement has been tested for some IAA conjugates, the development of LC-MS/MS has provided a more direct route for the analysis of a broader range of these compounds without the need for derivatization. nih.gov Nevertheless, GC/MS remains a valuable tool, particularly for broad, untargeted screening of metabolites. Studies have noted that while GC/MS was used to determine some IAA conjugates, it was concluded that a significant portion of amide conjugates remained to be identified, paving the way for more advanced LC-based methods. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC), a high-resolution form of HPLC, when coupled with tandem mass spectrometry (UPLC-MS/MS), offers significant advantages for the analysis of this compound. This technique utilizes columns with smaller particle sizes (typically under 2 µm), resulting in faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC. scholaris.ca UPLC-MS/MS has been used for the simultaneous analysis of multiple classes of plant hormones, including auxin conjugates. nih.govoup.com

The system is often equipped with an electrospray interface (ESI) and can be operated in both positive and negative ion modes to detect a wide array of compounds. mdpi.commassbank.eu For instance, a Waters ACQUITY UPLC system coupled to a Xevo G2 Q-Tof mass spectrometer is a common configuration for this type of analysis. massbank.eunih.govufz.de The enhanced separation efficiency of UPLC is critical for resolving isobaric compounds, which have the same mass but different structures, a common challenge in metabolomics. scholaris.ca

Table 1: Example of UPLC-MS/MS Instrumental Parameters for this compound Analysis

Sample Preparation and Extraction Protocols for Plant and Microbial Matrices

The goal of sample preparation is to efficiently extract IAA-Leu from its biological source while removing interfering substances that could compromise the analysis. The chosen protocol often depends on the matrix (plant or microbial) and the subsequent analytical technique.

For plant tissues , a common approach involves homogenizing frozen, powdered samples (typically 50-100 mg) in an extraction solvent. nih.govfrontiersin.org Methanol-based solvents, such as 80% methanol (B129727) or a mixture of methanol, formic acid, and water, are frequently used. nih.govfrontiersin.org Another effective solvent is 60% 2-propanol containing an antioxidant like diethyl-dithiocarbamic acid to prevent degradation of indolic compounds. nih.gov

Following extraction, purification is essential. Solid-phase extraction (SPE) is a widely used technique for cleaning up extracts. frontiersin.orgmdpi.com Cartridges with C18 or polymeric sorbents (like Oasis HLB or Isolute Env+) are employed to bind the analytes of interest, which are then washed to remove impurities and eluted with an organic solvent. nih.govfrontiersin.org For bacterial or microbial cultures, the supernatant is often the starting material. The extraction may involve cold, acidified methanol/water mixtures, followed by centrifugation and filtration before analysis. frontiersin.orgnih.gov

Table 2: Overview of Extraction and Purification Steps

Application of Stable Isotope-Labeled Internal Standards

The use of stable isotope-labeled internal standards is critical for achieving high accuracy and precision in the quantification of this compound. This approach, known as the stable isotope dilution method, is considered the gold standard in quantitative mass spectrometry. frontiersin.org An internal standard is a compound that is chemically identical to the analyte but has been enriched with heavy isotopes (e.g., ¹³C, ²H, ¹⁵N).

For IAA-Leu analysis, a common strategy is to add a known amount of a labeled standard, such as [indole-¹³C₆]-IAA, to the sample at the very beginning of the extraction process. nih.govfrontiersin.orgresearchgate.net Labeled amide conjugates can also be synthesized for use as internal standards. nih.gov Because the labeled standard has nearly identical chemical and physical properties to the endogenous analyte, it experiences the same losses during sample preparation and purification and the same ionization response in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the labeled standard, the concentration of the endogenous compound can be calculated with high accuracy, correcting for any experimental variations. frontiersin.org

Method Validation and Sensitivity Assessment

Validating an analytical method is a crucial step to ensure that the results are reliable, reproducible, and accurate. For IAA-Leu analysis, method validation typically assesses several key parameters, including linearity, accuracy, precision, and sensitivity (limits of detection and quantification). nih.govfrontiersin.org

Research has shown that LC-MS/MS methods for IAA metabolites can achieve excellent performance. nih.govresearchgate.net The accuracy and precision for the entire protocol applied to plant extracts are often reported to be between 6% and 16%, with even better performance (less than 10%) for standards near the detection limit. nih.govresearchgate.net The response is typically linear over a wide dynamic range. nih.gov The sensitivity of these methods is a major advantage, with low limits of detection (LOD) and quantification (LOQ) that allow for the analysis of very small amounts of tissue, often in the range of 50 to 100 mg. nih.govresearchgate.net The detection limits for various IAA metabolites, including conjugates, can be as low as 0.02 to 0.1 picomoles. nih.govresearchgate.net

Table 3: Summary of Method Validation and Sensitivity Parameters

Molecular and Physiological Research Insights

Role as a Storage Form and Transport Mechanism of Auxin

Indole-3-acetyl-L-leucine (IAA-Leu) is recognized as a significant conjugate of the primary plant hormone, indole-3-acetic acid (IAA). Plants reversibly conjugate IAA to amino acids and sugars to maintain auxin homeostasis, which is crucial for virtually all aspects of plant growth and development. nih.govoup.com These conjugated forms, including IAA-Leu, are generally considered physiologically inactive and serve as storage pools of auxin. mdpi.comapsnet.org

The formation of IAA-amino acid conjugates like IAA-Leu provides a mechanism for the plant to store excess IAA in a stable, inactive form. oup.comapsnet.orgnih.gov When required, free, active IAA can be released from these conjugates through hydrolysis. apsnet.orgmdpi.com This process allows the plant to rapidly modulate the levels of active auxin in response to developmental cues and environmental stimuli. nih.gov For instance, in Arabidopsis, IAA-Leu has been identified as a key storage form, and its hydrolysis contributes to the free IAA pool necessary for processes like germination. nih.gov

While polar transport is a well-known mechanism for moving free IAA, auxin conjugates like IAA-Leu are involved in non-polar transport. mdpi.com This form of transport is essential for the long-distance movement of auxin throughout the plant. Ester conjugates, as well as certain amide conjugates including IAA-Leu, IAA-Ala, and IAA-Phe, are considered transport forms that can be cleaved to release free IAA at their destination. mdpi.com

Contributions to Auxin Homeostasis and Signaling Pathways

The balance between the synthesis, degradation, and conjugation of auxin is termed auxin homeostasis, a critical process for normal plant development. oup.com this compound plays a pivotal role in this regulatory network. The conjugation of IAA to leucine (B10760876) is a key mechanism for inactivating excess auxin, thereby preventing potential toxicity from high concentrations of the free hormone. nih.govmdpi.com

The formation of IAA-Leu is catalyzed by enzymes from the GRETCHEN HAGEN 3 (GH3) family, which are themselves often inducible by auxin. oup.comcore.ac.uk This creates a negative feedback loop: high levels of free IAA trigger the expression of GH3 enzymes, leading to increased conjugation and a subsequent reduction in free IAA levels. oup.comoup.com Conversely, the release of free IAA from IAA-Leu is mediated by specific amidohydrolases. mdpi.comnih.gov This dynamic equilibrium between conjugation and hydrolysis ensures that the plant can precisely control the concentration of active auxin in different tissues and at different developmental stages. nih.gov

While IAA-Leu itself is not considered a primary signaling molecule, its metabolism is intrinsically linked to auxin signaling. By controlling the availability of free IAA, the synthesis and hydrolysis of IAA-Leu indirectly influence the core auxin signaling pathway. This pathway involves the perception of IAA by TIR1/AFB co-receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by ARF transcription factors. nih.gov Perturbations in the levels of IAA conjugates can, therefore, have significant downstream effects on gene expression and plant phenotype. For example, mutants with altered responses to IAA-Leu often exhibit defects in root growth and development, highlighting the importance of proper IAA-Leu metabolism for auxin-mediated processes. nih.govfrontiersin.org

Genetic and Transcriptomic Approaches to Study this compound Metabolism

Gene Expression Profiling of Enzymes Involved in Conjugation and Hydrolysis

The study of this compound metabolism heavily relies on genetic and transcriptomic approaches, particularly the expression profiling of genes encoding the enzymes responsible for its synthesis (conjugation) and breakdown (hydrolysis).

Conjugation: The synthesis of IAA-amino acid conjugates is primarily catalyzed by the GRETCHEN HAGEN 3 (GH3) family of enzymes. apsnet.orgfrontiersin.org Transcriptome analyses in various plant species, including rice, legumes, and birch, have revealed that GH3 genes are expressed in diverse tissues and at different developmental stages, often in a tissue-specific manner. mdpi.comcore.ac.ukfrontiersin.org For example, in birch trees, GH3 genes demonstrating IAA–amino synthase activity are more active in trunk tissues compared to leaves, where IAA-glucose conjugation is more prevalent. mdpi.com Expression of these genes is often induced by high auxin levels, forming a feedback mechanism to maintain auxin homeostasis. oup.comcore.ac.uk

Hydrolysis: The release of free IAA from conjugates like IAA-Leu is performed by a family of amidohydrolases. In Arabidopsis thaliana, several such hydrolases have been identified, including IAA-LEUCINE RESISTANT1 (ILR1), IAR3 (IAA-ALANINE RESISTANT3), and ILL2 (ILR1-LIKE2). nih.gov Gene expression studies, including northern blot and promoter-β-glucuronidase (GUS) analyses, have shown that these hydrolase genes have overlapping yet distinct expression patterns in various plant organs such as leaves, stems, flowers, and siliques. nih.gov This differential expression suggests that each hydrolase may have specific roles in controlling auxin levels in different tissues or at particular developmental times. For instance, overexpression of the IAA-leucine conjugate hydrolase gene ILR1 was observed in Arabidopsis studies, indicating its role in auxin homeostasis. frontiersin.org

Mutant Analysis in Auxin Metabolism Studies

The analysis of mutants has been a cornerstone in dissecting the in vivo function of IAA-Leu and the enzymes that metabolize it. By studying plants with mutations in specific genes, researchers can observe the resulting phenotypic changes and infer the gene's role in auxin metabolism.

A key example is the study of Arabidopsis mutants with altered sensitivity to exogenously applied IAA conjugates. The iaa-leucine resistant3 (ilr3) mutant, for instance, shows reduced sensitivity to the inhibitory effects of IAA-Leu on root elongation. nih.gov The gene affected in ilr3 encodes a bHLH leucine zipper transcription factor that appears to regulate metal homeostasis, which in turn influences the activity of IAA-amino acid hydrolases. nih.gov Loss-of-function alleles of ilr3 result in increased sensitivity to IAA-Leu. nih.gov

Similarly, the iar1 mutant, which is resistant to IAA-Ala, also shows resistance to IAA-Leu and IAA-Phe. oup.com The IAR1 gene encodes a protein belonging to the ZIP family of metal transporters, establishing a link between metal homeostasis and auxin conjugate metabolism. oup.com

To overcome functional redundancy among the hydrolase enzymes, researchers have created multiple-mutant lines. The generation of a triple hydrolase mutant, ilr1 iar3 ill2, which is deficient in three key amidohydrolases, has been particularly informative. nih.gov This triple mutant exhibits a range of developmental defects, including shorter hypocotyls and fewer lateral roots, and accumulates IAA-Ala and IAA-Leu. nih.gov These findings provide strong evidence that these hydrolases are crucial for releasing free IAA from their conjugated forms to support normal seedling development. nih.gov

Table 1: Key Genes in this compound Metabolism Studied Through Mutant Analysis

| Gene | Encoded Protein | Mutant Phenotype | Organism |

| ILR1 | IAA-amino acid hydrolase | Resistant to IAA-Leu | Arabidopsis thaliana |

| IAR3 | IAA-amino acid hydrolase | Resistant to IAA-Ala | Arabidopsis thaliana |

| ILL2 | IAA-amino acid hydrolase | Subtle phenotypes, studied in multiple mutants | Arabidopsis thaliana |

| ilr1 iar3 ill2 | Triple hydrolase mutant | Shorter hypocotyl, fewer lateral roots, accumulation of IAA-Ala and IAA-Leu | Arabidopsis thaliana |

| ilr3 | bHLH transcription factor | Reduced sensitivity to IAA-Leu, altered metal homeostasis | Arabidopsis thaliana |

| iar1 | ZIP family metal transporter | Resistant to IAA-Ala, IAA-Leu, and IAA-Phe | Arabidopsis thaliana |

Comparative Metabolomics in Relation to Other Auxin Conjugates

Metabolomic studies, particularly those employing techniques like liquid chromatography-mass spectrometry (LC-MS), have been instrumental in understanding the diversity and dynamics of auxin conjugates within plants. frontiersin.orgnih.gov These analyses allow for the simultaneous quantification of free IAA and its various conjugated forms, providing a snapshot of the plant's auxin metabolic network.

Comparative metabolomics reveals significant variation in the profiles of auxin conjugates among different plant species and even between different organs of the same plant. frontiersin.org For example, in Arabidopsis, the most abundant auxin metabolite is oxIAA-glucose, while in pea, oxIAA-amino acid conjugates are predominant. frontiersin.org

Within the family of amino acid conjugates, IAA-Leu is one of several important forms. Other common conjugates include those with alanine (B10760859) (IAA-Ala), aspartic acid (IAA-Asp), and glutamic acid (IAA-Glu). apsnet.org These conjugates serve different functions. IAA-Ala and IAA-Leu are generally considered reversible storage forms, meaning they can be hydrolyzed back to free IAA. apsnet.orgmdpi.com In contrast, IAA-Asp and IAA-Glu are often targeted for degradation, representing a pathway for the irreversible removal of auxin. oup.commdpi.com

Studies in tomato cuttings have shown that the application of different protein hydrolysates can differentially modulate the levels of various IAA-conjugates, including IAA-Leu and IAA-Phe, affecting root development. mdpi.com In peach fruit, however, IAA-Ala and IAA-Leu were not detected, suggesting that these particular storage forms are not central to auxin metabolism in this tissue. frontiersin.org This highlights the species- and tissue-specific nature of auxin conjugation pathways.

The development of high-throughput methods for auxin profiling has enabled large-scale genetic screens to identify new mutants in IAA metabolism based on their altered metabolite profiles. nih.gov These approaches, combining genetics with metabolomics, are powerful tools for uncovering the subtle and complex ways in which plants regulate auxin homeostasis through the synthesis and interconversion of conjugates like IAA-Leu.

Potential Involvement in Plant-Microbe Interactions

The role of auxin extends beyond endogenous plant development to mediating interactions between plants and microbes. researchgate.netnih.gov Both pathogenic and beneficial microbes can synthesize and secrete IAA, manipulating the host plant's auxin signaling to their advantage. researchgate.netmdpi.com While much of the research has focused on free IAA, there is evidence suggesting that auxin conjugates like IAA-Leu are also involved in these complex interactions.

During pathogenic interactions, elevated auxin levels in the host plant can suppress defense responses, making the plant more susceptible to infection. researchgate.net In the interaction between soybean and the oomycete pathogen Phytophthora sojae, auxin metabolism is significantly altered. apsnet.org Profiling of auxin metabolites in infected soybean roots revealed the presence of IAA-Leu, among other conjugates. apsnet.org The formation of such conjugates could be a mechanism by which the plant attempts to sequester the excess auxin produced during infection, or it could be a strategy manipulated by the pathogen.

Some bacteria can also metabolize auxin conjugates. For instance, Agrobacterium tumefaciens, the bacterium responsible for crown gall disease, is inhibited by high concentrations of IAA. pnas.org Interestingly, when tested with various IAA analogs and conjugates, N-(indole-3-acetyl)-L-leucine did not inhibit the bacterium's growth or the expression of its virulence genes, suggesting that the bacterium may not be able to hydrolyze this conjugate to release the inhibitory free IAA, or that the conjugate itself is not recognized. pnas.org

The role of IAA-Leu and its metabolizing enzymes in plant defense and symbiosis is an emerging area of research. Understanding how the conjugation and hydrolysis of auxin are regulated during plant-microbe interactions could provide new insights into the molecular basis of plant disease and immunity.

Microbial Production and Secretion of this compound

This compound is an amide-linked amino acid conjugate of the primary plant auxin, indole-3-acetic acid (IAA). While much of the research on IAA conjugates has centered on their role within plants, evidence points to the production of these compounds by plant-associated microbes.

Certain bacteria possess the metabolic machinery to synthesize IAA, and some can further modify it into various conjugates. For instance, an untargeted metabolomic analysis of the exometabolome of Pantoea agglomerans C1, an efficient auxin-producing strain, revealed the presence of this compound. frontiersin.org When this strain was cultivated in a saline medium supplemented with yeast extract, saccharose, and the precursor tryptophan, a 2.4-fold increase in the secretion of this compound was observed. frontiersin.org This indicates that under specific culture conditions, this bacterium actively produces and secretes the compound into its environment.

The biosynthesis of IAA in many bacteria, including P. agglomerans, often proceeds through the indole-3-pyruvic acid (IPyA) pathway. nih.govnih.gov In this pathway, tryptophan is converted to IPyA, which is then decarboxylated to indole-3-acetaldehyde (IAAld) and subsequently oxidized to IAA. nih.gov The formation of this compound would then involve the enzymatic conjugation of this microbially-synthesized IAA with the amino acid L-leucine. This conjugation is catalyzed by enzymes such as the Gretchen Hagen 3 (GH3) family of acyl-amido synthetases, which have been identified in plants and are responsible for linking IAA to amino acids. apsnet.org While the specific enzymes responsible for this conjugation in bacteria like P. agglomerans are a subject of ongoing research, the presence of the conjugate in the exometabolome confirms their functional capability.

Impact on Host Plant Auxin Metabolism and Responses

The secretion of this compound by microbes into the plant's environment can influence the host's internal auxin balance and signaling pathways. Auxin conjugates are generally considered storage forms of the hormone. oup.com Depending on the specific amino acid attached, these conjugates can be either reversibly or irreversibly formed. apsnet.org

This compound is considered a reversible conjugate. apsnet.org This means that once absorbed by the plant, it can be hydrolyzed by specific plant enzymes, such as auxin conjugate hydrolases, to release free, physiologically active IAA. biorxiv.org This process allows the plant to store auxin in an inactive form and release it when and where it is needed, providing a mechanism for the tight regulation of auxin homeostasis, which is critical for proper growth and development. oup.com

The introduction of microbially-produced this compound can therefore supplement the plant's own pool of conjugated auxins. This can have several downstream effects:

Modulation of Auxin Levels: By providing a readily available source of stored auxin, the microbial conjugate can help maintain optimal auxin concentrations within plant tissues. oup.com The optimal range for auxin activity is often narrow, and excessive amounts can be inhibitory to growth. oup.com

Influence on Developmental Processes: Free IAA released from the conjugate can influence a wide range of developmental processes, including cell division, elongation, and differentiation. nih.gov It plays a crucial role in root initiation, apical dominance, and tropisms. nih.gov For example, the application of metabolites from auxin-producing bacteria has been shown to improve the percentage of rooted explants and the number of adventitious roots in micropropagation. nih.gov

Interaction with Plant Stress Responses: The synthesis of IAA-amino acid conjugates is a key regulatory mechanism in response to both physiological and pathophysiological cues. bohrium.com For example, while not this compound, the related conjugate indole-3-acetyl-aspartate has been shown to affect plant responses to cadmium and salt stress. bohrium.com This suggests that the presence of microbially-derived auxin conjugates could potentially influence how a plant responds to abiotic stressors.

Future Directions and Emerging Research Avenues

Unraveling the Specific Biological Functions of Indole-3-acetyl-L-leucine Beyond Auxin Storage

The predominant and well-established function of this compound is its role as a reversible storage form of the active auxin, indole-3-acetic acid (IAA). This conjugation to the amino acid L-leucine temporarily inactivates IAA, protecting it from degradation and allowing for its release when and where it is needed to modulate plant growth. However, the physiological function of this compound itself is not yet fully understood. biosynth.com

Current research is largely focused on the consequences of the hydrolysis of this conjugate, which provides a source of free IAA for various developmental processes. nih.gov Disrupting the conversion of IAA-amino acid conjugates to free IAA has been shown to result in developmental defects, such as decreased lateral root formation, reduced hypocotyl elongation, and shorter root hairs, underscoring the importance of these conjugates as a source of active auxin. nih.gov

While direct evidence for this compound having a signaling role independent of its conversion to IAA is currently scarce, the broader context of auxin and amino acid biology suggests this is a fertile ground for investigation. It is known that other IAA-amino acid conjugates may have distinct roles; for instance, IAA-Aspartate is generally considered a precursor for degradation, while IAA-Tryptophan can act as an inhibitor of auxin-induced growth. nih.gov This diversity in function among similar molecules raises the possibility that this compound could possess as-yet-undiscovered biological activities.

Future research will likely focus on dissecting whether this compound can interact with novel protein targets or influence cellular processes without prior hydrolysis to IAA. The potential for this conjugate to act as a signaling molecule, perhaps in response to specific environmental cues or developmental stages, remains an intriguing area for exploration. The independent signaling roles of both indole (B1671886) derivatives and leucine (B10760876) in various biological systems further fuel the hypothesis that their conjugate could have unique functions. frontiersin.orgfrontiersin.org

Identification of Novel Enzymes and Regulatory Elements in its Metabolism

The metabolic pathways governing the synthesis and hydrolysis of this compound are fundamental to its role in auxin homeostasis. The synthesis of IAA-amino acid conjugates is catalyzed by members of the GRETCHEN HAGEN 3 (GH3) family of acyl acid amido synthetases. Conversely, the release of free IAA from these conjugates is mediated by a family of amidohydrolases, including IAA-LEUCINE RESISTANT 1 (ILR1).

While the core enzymatic players are known, the full repertoire of enzymes and the precise regulatory networks controlling their activity are still being elucidated. Future research is anticipated to identify novel enzymes with specificities for this compound, potentially revealing new layers of metabolic control. The complexity of IAA biosynthesis and regulation, which can involve multiple, sometimes interdependent, pathways and promiscuous enzymes, suggests that our current understanding is far from complete. nih.gov

A key area of investigation will be the regulatory elements that govern the expression and activity of the genes encoding these metabolic enzymes. This includes identifying transcription factors, microRNAs, and other regulatory molecules that respond to developmental and environmental signals to modulate the levels of this compound. Understanding how these regulatory networks are integrated will be crucial for a comprehensive picture of auxin homeostasis. The regulation of these enzymes is known to be influenced by IAA itself, its precursors, and a variety of environmental cues, highlighting the dynamic nature of this metabolic system. nih.gov

Advanced Metabolomic and Proteomic Profiling for Comprehensive Understanding

To gain a deeper and more holistic understanding of the role of this compound in plant physiology, researchers are increasingly turning to advanced analytical techniques. Metabolomic and proteomic profiling offer powerful, unbiased approaches to map the intricate network of molecules and interactions involving this auxin conjugate.

Metabolomics allows for the simultaneous measurement of a vast array of small molecules in a biological sample, providing a snapshot of the metabolic state of a cell or tissue. By applying these techniques, researchers can precisely quantify the levels of this compound, its precursors, and its downstream metabolites under various conditions. This can reveal novel metabolic pathways and identify previously unknown compounds related to its function.

Proteomics, the large-scale study of proteins, can identify proteins that are differentially expressed or modified in response to changes in this compound levels. This can help to uncover the full complement of enzymes involved in its metabolism, as well as potential receptor proteins or other interaction partners that could mediate its biological effects. For example, label-free quantitative proteomics has been successfully used to elucidate the global protein response to IAA in microorganisms, demonstrating the power of this approach. nih.gov

Integrated analyses that combine metabolomic, proteomic, and transcriptomic data will be particularly valuable. These systems-level approaches can provide a comprehensive view of how the synthesis, transport, and signaling of this compound are coordinated with other cellular processes, ultimately leading to a more complete understanding of its role in plant growth and development.

Investigating Inter-species Variation in this compound Metabolism

The metabolism of auxins, including the formation and hydrolysis of their conjugates, can vary significantly between different plant species. Investigating these inter-species variations in this compound metabolism is crucial for understanding the evolution of auxin biology and for translating research findings from model organisms to agriculturally important crops.

For example, while many dicotyledonous plants like Arabidopsis thaliana primarily store IAA as amide-linked amino acid conjugates, monocots such as maize tend to favor ester-linked sugar conjugates. frontiersin.org Even within the amino acid conjugates, the relative abundance of different forms, including this compound, can differ. Furthermore, the roles of specific conjugates may vary; for instance, IAA-Aspartate, typically considered a degradation product, can be readily hydrolyzed back to free IAA in Medicago truncatula. nih.gov

Comparative metabolomic studies across a range of plant species are beginning to shed light on these differences. Such research can identify species-specific enzymes and regulatory mechanisms, providing insights into how auxin metabolism has been adapted to different growth strategies and environmental niches. This knowledge will be invaluable for efforts to manipulate auxin levels to improve crop yields and resilience.

Exploration of Synthetic Analogues and Their Biological Activity

The synthesis and biological evaluation of analogues of this compound represent a promising avenue for both fundamental research and practical applications. By systematically modifying the indole ring, the acetyl linker, or the leucine moiety, chemists can create a library of novel compounds with potentially unique biological activities.

These synthetic analogues can serve as powerful tools to probe the mechanisms of this compound metabolism and action. For example, non-hydrolyzable analogues could be used to investigate whether the intact conjugate has any biological activity independent of its conversion to free IAA. Conversely, analogues that are more readily hydrolyzed could be developed as slow-release forms of auxin for agricultural or biotechnological applications.

Q & A

Basic Research Questions

Q. How can Indole-3-acetyl-L-leucine (IALeu) be reliably identified and quantified in plant tissue extracts?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for precise quantification. Calibrate the system with certified reference standards (e.g., >98% purity, as noted in product catalogs ). Validate the method using spiked samples to account for matrix effects. For plant tissues, homogenize samples in cold methanol/water (80:20 v/v) to stabilize auxin conjugates and prevent degradation .

Q. What are the standard protocols for synthesizing IALeu in laboratory settings?

- Methodological Answer : IALeu is typically synthesized via enzymatic conjugation of indole-3-acetic acid (IAA) to L-leucine using auxin-amido synthetases. Optimize reaction conditions (pH 7.5, 25°C) and validate product purity via nuclear magnetic resonance (NMR) spectroscopy and thin-layer chromatography (TLC) . Store synthesized IALeu at -20°C in amber vials to prevent photodegradation, as recommended in reagent catalogs .

Q. How does IALeu stability vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing IALeu to varying temperatures (4°C, -20°C, -80°C) and light conditions. Monitor degradation via UV-Vis spectroscopy (λ = 280 nm) and compare against fresh standards. Evidence suggests storage at -20°C in lyophilized form maintains >95% stability over six months .

Advanced Research Questions

Q. How can experimental designs address contradictions in IALeu’s role in auxin homeostasis across plant species?

- Methodological Answer : Implement comparative studies using mutant lines (e.g., Arabidopsis iaal mutants) and wild-type plants. Measure IALeu levels in root and shoot tissues under stress conditions (e.g., drought, salinity) using LC-MS/MS. Cross-validate findings with isotopic labeling (e.g., ¹³C-IAA tracers) to track conjugation efficiency . Resolve contradictions by standardizing growth conditions and tissue sampling protocols across labs .

Q. What statistical approaches are suitable for analyzing time-course data on IALeu-mediated root morphogenesis?

- Methodological Answer : Apply mixed-effects models to account for biological variability in longitudinal root growth data. Use software tools like LIA 32 for automated root length measurements and R/Bioconductor packages for non-linear regression analysis. Address outliers via Grubbs’ test or robust regression methods .

Q. How can researchers distinguish between IALeu’s direct signaling effects and its role as an IAA reservoir?

- Methodological Answer : Combine genetic (e.g., overexpression of hydrolase enzymes) and pharmacological (e.g., protease inhibitors) approaches. Quantify free IAA and IALeu pools simultaneously after treatment. Use RNA-seq to identify auxin-responsive genes (e.g., GH3, SAUR) and correlate expression patterns with IALeu/IAA ratios .

Q. What strategies mitigate cross-reactivity issues when detecting IALeu in immunoassays?

- Methodological Answer : Pre-treat samples with immobilized monoclonal antibodies to remove structurally similar conjugates (e.g., indole-3-acetyl-L-isoleucine). Validate antibody specificity via competitive ELISA with synthetic analogs. Cross-check results with LC-MS/MS to confirm assay accuracy .

Data Interpretation and Validation

Q. How should researchers reconcile discrepancies in IALeu quantification between HPLC and ELISA methods?

- Methodological Answer : Perform Bland-Altman analysis to assess systematic bias between techniques. If discrepancies exceed 15%, re-evaluate extraction protocols (e.g., solvent polarity, centrifugation speed) or antibody affinity. Report both datasets with confidence intervals to highlight methodological limitations .

Q. What criteria define a robust negative control for IALeu bioactivity assays?

- Methodological Answer : Use leucine-deficient auxin conjugates (e.g., indole-3-acetyl-D-leucine) or heat-denatured enzyme preparations. Validate controls via dose-response curves to ensure they lack dose-dependent effects. Include solvent-only controls (e.g., DMSO) to account for carrier-induced artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.